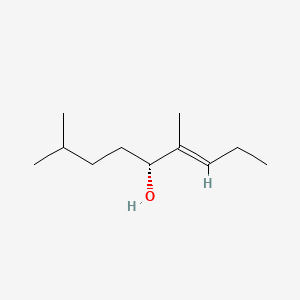

4,8-Dimethyl-3-nonen-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

74499-57-3 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(E,5R)-4,8-dimethylnon-3-en-5-ol |

InChI |

InChI=1S/C11H22O/c1-5-6-10(4)11(12)8-7-9(2)3/h6,9,11-12H,5,7-8H2,1-4H3/b10-6+/t11-/m1/s1 |

InChI Key |

SOVKQCIFRGQAEQ-CDCCAWJDSA-N |

Isomeric SMILES |

CC/C=C(\C)/[C@@H](CCC(C)C)O |

Canonical SMILES |

CCC=C(C)C(CCC(C)C)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Representation of 4,8 Dimethyl 3 Nonen 5 Ol

Systematic IUPAC Naming Conventions and Common Aliases

The systematic name for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is 4,8-Dimethyl-3-nonen-5-ol . This name is derived by identifying the longest carbon chain containing the principal functional group (the hydroxyl group), which is a nonane (B91170) chain. The numbering of the chain begins from the end that gives the hydroxyl group the lowest possible locant, which in this case is carbon 5. The double bond is located at the third carbon, and methyl groups are present on the fourth and eighth carbons.

While the systematic IUPAC name provides an unambiguous identification of the molecule's constitution, specific common aliases for this compound are not widely documented in chemical literature. However, for its saturated analog, 4,8-dimethyl-nonan-3-ol, synonyms such as "2,6-Dimethyl-nonanol-7" and "4,8-dimethyl-3-nonanol" have been noted, suggesting that alternative naming conventions could potentially be applied, though they are not standard.

Table 1: Systematic IUPAC Name Breakdown

| Component | Position | Description |

|---|---|---|

| non- | - | Indicates a nine-carbon parent chain. |

| -en- | 3 | Specifies a double bond between carbons 3 and 4. |

| -ol | 5 | Denotes a hydroxyl (-OH) group on carbon 5. |

Isomeric Forms and Stereoisomeric Designations (E/Z and R/S configurations)

The structure of this compound contains two sources of stereoisomerism: a carbon-carbon double bond and two chiral centers. This results in the possibility of several distinct stereoisomers.

The double bond between carbons 3 and 4 can exist in two different geometric configurations, designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). This is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond.

Furthermore, the carbon atom at position 5, which is bonded to the hydroxyl group, and the carbon atom at position 8 are both chiral centers. A chiral center is a carbon atom attached to four different groups. Each of these chiral centers can have one of two absolute configurations, designated as R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left), also assigned using the CIP priority rules.

Given these stereogenic elements, there are a total of 2 (for the E/Z isomers) × 2 (for the R/S configuration at C5) × 2 (for the R/S configuration at C8) = 8 possible stereoisomers of this compound. One specific, documented stereoisomer is (3E,5R)-4,8-Dimethyl-3-nonen-5-ol .

Table 2: Possible Stereoisomers of this compound

| Double Bond (C3) | Chiral Center (C5) | Chiral Center (C8) |

|---|---|---|

| E | R | R |

| E | R | S |

| E | S | R |

| E | S | S |

| Z | R | R |

| Z | R | S |

| Z | S | R |

Conformational Analysis of Isomeric Structures

The stability of different conformers is primarily influenced by factors such as torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). The molecule will preferentially adopt conformations that minimize these unfavorable interactions.

Rotation around the single bonds, such as the C4-C5 and C5-C6 bonds, will lead to staggered and eclipsed conformations. Staggered conformations are generally lower in energy and thus more stable than eclipsed conformations. Among the staggered conformations, the anti-conformation, where the largest substituents are positioned 180° apart, is typically the most stable due to the minimization of steric hindrance. Gauche conformations, where large groups are 60° apart, are less stable than anti but more stable than eclipsed conformations.

The presence of the hydroxyl group can also introduce the possibility of intramolecular hydrogen bonding, which could stabilize certain gauche conformations if the hydroxyl group can interact with another part of the molecule.

Table 3: General Relative Energies of Conformations (Illustrative Example using a Butane-like fragment)

| Conformation | Dihedral Angle | Relative Energy (Illustrative) |

|---|---|---|

| Anti | 180° | Lowest |

| Gauche | 60° | Higher than anti |

A detailed conformational analysis would require sophisticated computational modeling (e.g., density functional theory calculations) or advanced spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) to determine the precise energy differences between various conformers and their populations at equilibrium. Such studies would provide a deeper understanding of the three-dimensional structure and dynamic behavior of the different stereoisomers of this compound.

Chemical Reactivity and Transformation Mechanisms

Elucidation of Reaction Mechanisms Involving Unsaturated Alcohol Moieties

The reactivity of 4,8-Dimethyl-3-nonen-5-ol is largely centered around the allylic position of its unsaturated alcohol moiety. The hydroxyl group can significantly influence the outcome of reactions at the double bond, often acting as a directing group.

One of the most well-studied reactions for allylic alcohols is epoxidation . The presence of the hydroxyl group can lead to diastereoselective reactions. For instance, when using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), the hydroxyl group can form a hydrogen bond with the reagent, directing the epoxidation to the syn face of the double bond relative to the alcohol. This substrate-directed approach can lead to a high degree of stereocontrol.

Furthermore, transition metal-catalyzed reactions often involve coordination of the metal to the allylic oxygen. In the renowned Sharpless asymmetric epoxidation , a titanium tetra(isopropoxide) catalyst, in the presence of a chiral tartrate ester, coordinates to the allylic alcohol. wikipedia.orgorganicreactions.org This coordination orients the alkene for a highly enantioselective epoxidation by tert-butyl hydroperoxide. wikipedia.org The stereochemical outcome of this reaction is predictable, allowing for the synthesis of specific enantiomers of the resulting epoxy alcohol. wikipedia.orgoregonstate.edu

The double bond in this compound can also undergo electrophilic addition . The regioselectivity of this reaction is governed by the stability of the resulting carbocation intermediate. Protonation of the double bond by an acid (H-X) would preferentially occur at the less substituted carbon (C4), leading to a more stable tertiary carbocation at C3. Subsequent attack by the nucleophile (X⁻) would then yield the corresponding addition product. libretexts.orglibretexts.org However, the hydroxyl group can also participate in these reactions, potentially leading to intramolecular cyclization products, such as tetrahydrofuran (B95107) derivatives, under acidic conditions. researchgate.net

Oxidative and Reductive Transformations

The dual functionality of this compound allows for a variety of oxidative and reductive transformations targeting either the alcohol, the alkene, or both.

Oxidation:

The secondary alcohol group in this compound can be oxidized to a ketone, yielding 4,8-dimethyl-3-nonen-5-one. A variety of oxidizing agents can be employed for this transformation. wikipedia.org For a selective oxidation that preserves the double bond, reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane are commonly used. wikipedia.org Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid under harsh conditions, could potentially cleave the double bond in addition to oxidizing the alcohol. chemguide.co.uk It is also possible to selectively oxidize the allylic alcohol in the presence of other alcohols. researchgate.netrsc.org

The alkene moiety can be oxidized to form a diol via dihydroxylation or cleaved through ozonolysis. Dihydroxylation can be achieved using reagents like osmium tetroxide or cold, dilute potassium permanganate, resulting in the formation of 4,8-dimethylnonane-3,4,5-triol. Ozonolysis, followed by a reductive workup (e.g., with zinc and water), would cleave the double bond to yield two smaller carbonyl-containing fragments.

Reduction:

The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). This would convert this compound into 4,8-dimethyl-5-nonanol.

Conversely, if the alcohol is first oxidized to the corresponding α,β-unsaturated ketone, the carbonyl group can be selectively reduced back to an alcohol. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is a classic method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, minimizing the competing 1,4-conjugate addition. organic-chemistry.org Other methods for the chemoselective reduction of unsaturated ketones to allylic alcohols have also been developed. rsc.orgresearchgate.net

Functional Group Interconversions and Derivatization Strategies

The hydroxyl and alkene groups of this compound are amenable to a wide range of functional group interconversions and derivatization strategies, which are crucial for synthesizing new molecules and for analytical purposes. fiveable.me

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation facilitates nucleophilic substitution reactions. ub.edu The alcohol can also be converted to an ether through Williamson ether synthesis or to an ester by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). youtube.com Derivatization to esters, such as picolinates or benzoates, can be useful for chromatographic separation of enantiomers if the alcohol is chiral. researchgate.net

The direct substitution of the hydroxyl group in allylic alcohols can be achieved using transition metal catalysis, which activates the alcohol as a leaving group. rsc.org This allows for the direct formation of C-C and C-heteroatom bonds.

The alkene can be transformed into a variety of other functional groups. For example, hydroboration-oxidation provides a route to an anti-Markovnikov alcohol, where the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.orgiitk.ac.inmasterorganicchemistry.com In the case of this compound, this would lead to the formation of a diol.

Regioselectivity and Stereoselectivity in Chemical Reactions

Many of the reactions involving this compound can exhibit high degrees of regioselectivity and stereoselectivity, which are critical for controlling the outcome of a synthesis.

Regioselectivity:

As mentioned earlier, electrophilic additions to the double bond are expected to follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C4) to form a more stable carbocation at C3. masterorganicchemistry.com In contrast, hydroboration-oxidation is a classic example of an anti-Markovnikov addition, where the boron atom adds to the less sterically hindered carbon (C4), and subsequent oxidation places the hydroxyl group at this position. libretexts.orgmasterorganicchemistry.com

Stereoselectivity:

The stereochemistry of this compound itself, particularly if it is a specific stereoisomer, can influence the stereochemical outcome of subsequent reactions. The existing chiral center at C5 can direct the approach of reagents to one face of the double bond over the other, a phenomenon known as diastereoselection.

Reactions such as the Sharpless asymmetric epoxidation are highly enantioselective, meaning they can create a new chiral center with a high preference for one enantiomer over the other. wikipedia.orgmasterorganicchemistry.comwikipedia.org The choice of the chiral ligand (e.g., (+)- or (-)-diethyl tartrate) determines which enantiomer of the product is formed. oregonstate.edu

Similarly, hydroboration-oxidation is a stereospecific syn-addition, meaning that the hydrogen and the hydroxyl group are added to the same face of the double bond. wikipedia.orgchemistrytalk.org

The tables below summarize some of the potential transformations and the expected selectivity.

Table 1: Regioselectivity in Reactions of this compound

| Reaction | Reagents | Expected Product | Regioselectivity |

| Hydrohalogenation | HBr | 3-Bromo-4,8-dimethyl-5-nonanol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4,8-Dimethylnonane-3,5-diol | Anti-Markovnikov |

Table 2: Stereoselectivity in Reactions of this compound

| Reaction | Reagents | Expected Product | Stereoselectivity |

| Sharpless Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | (3R,4R)-3,4-Epoxy-4,8-dimethyl-5-nonanol (assuming E-alkene) | Enantioselective |

| syn-Dihydroxylation | OsO₄, NMO | syn-4,8-Dimethylnonane-3,4,5-triol | syn-addition |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | syn-4,8-Dimethylnonane-3,5-diol | syn-addition |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4,8-Dimethyl-3-nonen-5-ol, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. Key expected signals would include:

Vinyl Proton: A signal in the olefinic region (typically 5.0-6.0 ppm) corresponding to the hydrogen on the C3-C4 double bond. The coupling constant (J-value) of this signal would help determine the stereochemistry (E/Z isomerism) of the double bond.

Carbinol Proton: The proton attached to the carbon bearing the hydroxyl group (C5) would appear as a multiplet, with its chemical shift influenced by hydrogen bonding.

Methyl Protons: Distinct signals for the four methyl groups at positions 4, 8, and the two attached to C8. The protons of the methyl group at C4 would likely appear as a doublet, coupled to the vinyl proton.

Methylene (B1212753) and Methine Protons: A series of multiplets corresponding to the remaining protons in the alkyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of unique carbon atoms. Expected chemical shifts would include:

Olefinic Carbons: Two signals in the downfield region (typically 120-140 ppm) for the sp² hybridized carbons of the double bond (C3 and C4).

Carbinol Carbon: A signal in the range of 60-80 ppm for the carbon attached to the hydroxyl group (C5).

Alkyl Carbons: A series of signals in the upfield region for the remaining sp³ hybridized carbons.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure.

Mass Spectrometry (MS) Applications in Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₁₁H₂₂O, monoisotopic mass: 170.1671 Da), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 170. Subsequent fragmentation would likely involve:

Loss of Water: A prominent peak corresponding to [M-H₂O]⁺ at m/z 152, a common fragmentation pathway for alcohols.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom.

Allylic Cleavage: Fragmentation at the bond allylic to the double bond.

While experimental mass spectra for this compound are not widely published, predicted collision cross-section (CCS) values provide theoretical data for various adducts, which can be valuable for identification in high-resolution mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 171.17435 | 145.2 |

| [M+Na]⁺ | 193.15629 | 149.7 |

| [M-H]⁻ | 169.15979 | 143.5 |

| [M+NH₄]⁺ | 188.20089 | 165.1 |

| [M+K]⁺ | 209.13023 | 148.5 |

| [M+H-H₂O]⁺ | 153.16433 | 140.5 |

Gas Chromatography (GC) for Separation, Quantification, and Purity Assessment

Gas chromatography is a primary technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC would be used to assess its purity, quantify its presence in a mixture, and determine its retention index.

The retention time of this compound would depend on the type of GC column (stationary phase), the temperature program, and the carrier gas flow rate. On a non-polar column, its elution would be primarily governed by its boiling point, while on a polar column, interactions with the hydroxyl group would significantly influence its retention.

The Kovats retention index, a standardized measure, would be calculated by comparing its retention time to those of n-alkanes. This index is a valuable tool for compound identification when comparing experimental data across different GC systems.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the alkyl portions of the molecule.

C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bond. The intensity of this peak can vary depending on the substitution pattern of the alkene.

C-O Stretch: A strong band in the fingerprint region, typically between 1000-1260 cm⁻¹, corresponding to the C-O single bond of the alcohol.

Chiral Chromatography for Enantiomeric Resolution

Since this compound possesses a chiral center at C5, it can exist as a pair of enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the most common method for separating and quantifying these enantiomers.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving a wide range of chiral compounds, including alcohols.

The development of a successful chiral separation method for this compound would involve screening different chiral columns and mobile phase compositions (both normal-phase and reversed-phase) to achieve baseline resolution of the two enantiomers. This would allow for the determination of the enantiomeric excess (ee) of a sample.

Stereochemical Investigations and Molecular Flexibility

Chirality and Optical Activity

4,8-Dimethyl-3-nonen-5-ol possesses two chiral centers at the C5 and C8 positions, as well as a carbon-carbon double bond at the C3 position that can exhibit E/Z isomerism. The carbon atom at position 5 is bonded to a hydroxyl group, a hydrogen atom, and two different carbon chains, rendering it a stereocenter. Similarly, the carbon at position 8 is bonded to a hydrogen atom, a methyl group, and two different carbon chains, making it another stereocenter.

The presence of these two stereocenters means that this compound can exist as a number of stereoisomers. The maximum number of stereoisomers can be calculated using the 2^n rule, where 'n' is the number of stereogenic centers. In this case, with two chiral centers, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The double bond at the C3 position introduces another layer of isomerism. The molecule can exist as either the (E) isomer or the (Z) isomer, depending on the orientation of the substituents around the double bond. This doubles the number of possible stereoisomers to eight (four pairs of enantiomers). For example, one specific stereoisomer is designated as (3E,5R)-4,8-dimethyl-3-nonen-5-ol. researchgate.net

| Stereogenic Element | Location | Number of Possible Configurations |

| Chiral Center | C5 | 2 (R/S) |

| Chiral Center | C8 | 2 (R/S) |

| Double Bond | C3 | 2 (E/Z) |

| Total Stereoisomers | 8 |

Enantiomeric Recognition and Differentiation at a Molecular Level

Enantiomeric recognition is a process where a chiral system can differentiate between the two enantiomers of a chiral molecule. This is a fundamental concept in pharmacology and biochemistry, as enzymes and receptors are often chiral and will interact differently with the different enantiomers of a substrate or ligand.

For this compound, its enantiomers would be expected to interact differently with chiral environments. For instance, in a biological system, one enantiomer might bind more strongly to a specific receptor or be metabolized more efficiently by an enzyme than its mirror image. This differential interaction is due to the specific three-dimensional arrangement of atoms in each enantiomer, which leads to different steric and electronic interactions with the chiral binding site.

At a molecular level, this recognition is often mediated by multiple simultaneous interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The precise fit of one enantiomer into a chiral binding site, often described by the "three-point attachment model," allows for a stable complex to form, while the other enantiomer cannot achieve the same degree of complementarity. While specific studies on the enantiomeric recognition of this compound are not prevalent, the principles of chiral recognition are well-established for similar chiral alcohols.

Diastereomeric Relationships and Separation

When considering the stereoisomers of this compound that arise from its two chiral centers (C5 and C8), we can identify diastereomeric relationships. Diastereomers are stereoisomers that are not mirror images of each other. For example, the (5R, 8S) and (5R, 8R) isomers of this compound are diastereomers.

Unlike enantiomers, which have identical physical properties in a non-chiral environment (except for the direction of rotation of plane-polarized light), diastereomers have different physical properties. This includes differences in melting points, boiling points, solubilities, and chromatographic retention times.

The differing physical properties of diastereomers allow for their separation using standard laboratory techniques. Common methods for separating diastereomers include:

Fractional Crystallization: This technique exploits differences in the solubility of diastereomers in a particular solvent.

Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating diastereomers. researchgate.net Due to their different shapes and polarities, diastereomers will interact differently with the stationary phase of the chromatography column, leading to different elution times. For long-chain unsaturated alcohols, derivatization to form diastereomeric esters followed by HPLC is a common and effective separation strategy. researchgate.net

The separation of the E/Z isomers around the double bond can also be achieved using chromatographic methods, as these geometric isomers also exhibit different physical properties.

| Separation Technique | Principle of Separation | Applicability to this compound Diastereomers |

| Fractional Crystallization | Differences in solubility and crystal lattice energy | Potentially applicable, but often less efficient than chromatography for complex mixtures. |

| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase | Applicable, especially for the volatile derivatives of the alcohol. |

| High-Performance Liquid Chromatography (HPLC) | Differences in polarity and interaction with the stationary phase | Highly effective, particularly when using chiral stationary phases or after derivatization to enhance separation. researchgate.net |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of 4,8-Dimethyl-3-nonen-5-ol

Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape and dynamic behavior of this compound. These methods allow for the characterization of the three-dimensional arrangement of atoms and the prediction of how the molecule might behave in different environments.

Conformational Analysis: The presence of multiple rotatable bonds in this compound gives rise to a complex potential energy surface with numerous possible conformations. Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations can be employed to identify low-energy conformers. mdpi.com Force fields like OPLS (Optimized Potentials for Liquid Simulations) are often used for modeling aliphatic alcohols, providing a balance between computational cost and accuracy. tandfonline.comresearchgate.net For this compound, a systematic conformational search would likely reveal that the most stable structures are those that minimize steric hindrance around the bulky isopropyl and methyl groups, while also allowing for favorable intramolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Molecular Dynamics Simulations: MD simulations can provide a detailed picture of the molecule's dynamic behavior over time. rsc.org By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to study its solvation properties and how it interacts with its environment. For instance, in an aqueous solution, the hydrophilic hydroxyl group of this compound would be expected to form hydrogen bonds with water molecules, while the hydrophobic alkyl chain would influence the local water structure. nih.govacs.org These simulations can also be used to calculate various properties, including diffusion coefficients and radial distribution functions, which describe the probability of finding other atoms at a certain distance from a reference atom. tandfonline.com

Table 1: Representative Conformational Data for this compound (Hypothetical)

| Dihedral Angle (C3-C4-C5-O) | Relative Energy (kcal/mol) | Key Intramolecular Distance (O-H...C3) (Å) |

| 60° (gauche) | 0.0 | 2.5 |

| 180° (anti) | 1.2 | 3.8 |

| -60° (gauche) | 0.1 | 2.6 |

This table presents hypothetical data to illustrate the type of information that can be obtained from conformational analysis. The values are representative of typical energy differences and distances for such molecules.

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed understanding of the electronic structure, stability, and energetics of this compound. These methods can provide accurate predictions of molecular properties that are not accessible through classical molecular modeling.

Electronic Properties: Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of organic molecules. nih.gov Calculations using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or def2-TZVP) can be used to determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.govmdpi.com For this compound, the highest occupied molecular orbital (HOMO) is likely to be localized on the carbon-carbon double bond and the oxygen atom of the hydroxyl group, indicating these are the most probable sites for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be distributed over the sigma anti-bonding network, suggesting pathways for nucleophilic attack. The presence of the double bond makes this unsaturated alcohol potentially more acidic than its saturated counterparts. libretexts.org

Stability and Energetics: Quantum chemical calculations can be used to determine the relative stabilities of different isomers and conformers of this compound with high accuracy. The calculated Gibbs free energies can be used to predict the equilibrium populations of different conformers at a given temperature. Furthermore, these methods can be used to calculate thermochemical properties such as the heat of formation and bond dissociation energies, which are crucial for understanding the molecule's reactivity. nih.gov For example, the C-O bond dissociation energy would provide insight into the likelihood of reactions involving the cleavage of this bond.

Table 2: Calculated Electronic Properties of this compound (Hypothetical)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| Dipole Moment | 1.8 D |

| Mulliken Charge on Oxygen | -0.7 e |

This table presents hypothetical data from quantum chemical calculations to illustrate the electronic characteristics of the molecule. The values are typical for a molecule of this nature.

Prediction of Molecular Interactions and Receptor Binding Hypotheses

Understanding how this compound might interact with biological macromolecules is crucial for elucidating its potential biological activity. Computational methods can be used to predict these interactions and formulate hypotheses about receptor binding.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If a potential protein target for this compound is known or hypothesized, docking simulations can be performed to predict its binding mode and affinity. The hydroxyl group of this compound would be expected to act as a hydrogen bond donor and acceptor, while the long, branched alkyl chain would likely engage in hydrophobic interactions within a receptor's binding pocket.

Pharmacophore Modeling: In the absence of a known receptor structure, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model might include a hydrogen bond acceptor/donor feature for the hydroxyl group and one or more hydrophobic features representing the alkyl chain.

AI/Machine Learning Approaches for Predicting Chemical Reactivity and Properties

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. nih.govnih.govresearchgate.net For a class of aliphatic alcohols, a QSAR model could be developed to predict properties like toxicity or receptor binding affinity based on molecular descriptors calculated from the structure of this compound. researchgate.net These descriptors can include constitutional, topological, and quantum chemical parameters.

Natural Occurrence, Biogenesis, and Chemoecological Roles

Identification and Distribution in Biological Extracts (e.g., plants, fungi, insects)

4,8-Dimethyl-3-nonen-5-ol is an unsaturated alcohol that has been identified as a volatile or semi-volatile component in various natural extracts. Its presence is often part of a complex mixture of organic compounds that contribute to the organism's aroma, defense mechanisms, or chemical signaling. The distribution of this compound is not ubiquitous but has been noted in specific taxa across different biological kingdoms.

Table 8.1: Documented Natural Sources of this compound and Related Compounds

| Biological Kingdom | Organism Type | Specific Examples (if available) | Compound Type |

|---|---|---|---|

| Plantae | Flowering Plants | Baccharis dracunculifolia, Berberis vulgaris, various Citrus species, Rosa centifolia | Related compound: (E)-4,8-dimethyl-1,3,7-nonatriene found in these species. thegoodscentscompany.com |

| Fungi | Filamentous Fungi | Not widely documented for this specific alcohol, but fungi are known producers of various volatile alcohols. | Volatile Organic Compounds |

Research into plant volatiles has frequently identified the related C11 homoterpene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), in a wide array of plant species, including raspberry, lemon, and cardamom. thegoodscentscompany.com This compound is often released in response to herbivory and plays a role in plant defense by attracting predators of the herbivores. thegoodscentscompany.com The structural similarity between DMNT and this compound suggests that the alcohol may also occur in these or similar biological systems, potentially as a metabolic byproduct or a precursor.

Biosynthetic Pathways of this compound and Related Branched-Chain Alcohols

The biosynthesis of branched-chain alcohols in natural systems is often linked to amino acid metabolism. nih.govrepec.org In microorganisms like Escherichia coli and yeast, metabolic engineering strategies have successfully produced various higher alcohols by diverting intermediates from the highly active amino acid biosynthetic pathways. nih.gov

A plausible biosynthetic route for this compound can be proposed based on these established pathways:

Precursor Derivation: The pathway likely initiates from common metabolic precursors derived from branched-chain amino acids such as leucine (B10760876) and isoleucine.

Chain Elongation: Enzymes such as 2-isopropylmalate synthase can be engineered to extend the carbon chain of keto acids, which serve as the backbone for the alcohol. nih.gov

Keto Acid Intermediates: The amino acid pathways are redirected to accumulate 2-keto acid intermediates. nih.gov These intermediates are then decarboxylated by α-ketoacid decarboxylases. researchgate.net

Reduction to Alcohol: The final step involves the reduction of the resulting aldehyde to the corresponding alcohol, this compound, a reaction catalyzed by alcohol dehydrogenases. researchgate.net

This strategy of using an organism's native amino acid synthesis machinery allows for the production of a diverse range of branched-chain alcohols that are not typically part of the organism's primary metabolism. nih.govrepec.org

Enzymatic Transformations and Biocatalysis in Natural Systems

Enzymes play a crucial role in the synthesis and transformation of chiral alcohols and related compounds in nature. Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.

Lipases: These enzymes are widely used for the kinetic resolution of racemic alcohols. beilstein-journals.org Through enantioselective acylation, a lipase (B570770) can selectively convert one enantiomer of an alcohol into an ester, allowing for the separation of the two enantiomers. This is critical as different enantiomers of a biologically active compound can have vastly different effects. beilstein-journals.org

Oxidoreductases: This class of enzymes is central to the formation and modification of alcohols.

Alcohol Dehydrogenases (ADHs): As mentioned in the biosynthetic pathway, ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones.

Old Yellow Enzymes (OYEs): These flavin-dependent oxidoreductases are known to catalyze the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated aldehydes, ketones, and esters. nih.gov Such an enzyme could be involved in the saturation of a precursor to form a saturated version of this compound.

Monooxygenases: Enzymes like cyclohexanone (B45756) monooxygenase can perform Baeyer-Villiger type oxidations, where an oxygen atom is inserted next to a carbonyl group to form an ester or lactone. harvard.edu This transformation is relevant as a ketone precursor, 4,8-dimethyl-3-nonen-5-one, could be enzymatically converted to an ester.

The use of these enzymes in natural systems highlights the sophisticated biochemical machinery that organisms employ to produce a vast array of structurally complex molecules.

Role as Volatile Organic Compounds (VOCs) in Environmental Chemistry

Volatile Organic Compounds (VOCs) are carbon-containing chemical compounds that have a high vapor pressure at ordinary room temperature. epa.gov Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air. epa.gov

This compound possesses the physical characteristics of a VOC.

Table 8.2: Estimated Physical Properties of this compound

| Property | Estimated Value | Significance for VOC Classification |

|---|---|---|

| Molecular Formula | C₁₁H₂₂O | Carbon-based compound. flavscents.com |

| Molecular Weight | 170.29 g/mol | Relatively low molecular weight contributes to volatility. flavscents.com |

| Boiling Point | 219.3 °C at 760 mm Hg | Indicates volatility under various environmental conditions. flavscents.com |

| Vapor Pressure | 0.025 mmHg at 25 °C | High enough to be considered volatile. flavscents.com |

As VOCs, such compounds participate in atmospheric chemistry and mediate ecological interactions. researchgate.net Plant-emitted VOCs, for instance, are involved in attracting pollinators, deterring herbivores, and acting as signals in plant-plant communication. thegoodscentscompany.com The related compound (E)-4,8-dimethyl-1,3,7-nonatriene is a well-studied herbivore-induced plant volatile (HIPV) that plays a key role in attracting predatory insects to plants under attack, a phenomenon known as "indirect defense". thegoodscentscompany.com Given its structural properties, this compound likely functions as a VOC within the chemical ecology of its source organism.

Chemical Communication and Pheromone Components in Biological Systems (focus on structural characterization)

Chemical communication is a fundamental process in most living organisms, with insects being particularly reliant on a sophisticated language of chemical cues known as pheromones. Pheromones are often complex blends of volatile compounds, and their activity can be highly dependent on the specific stereochemistry of the components.

While this compound has not been definitively identified as a primary pheromone component for a specific species, its molecular structure contains features common to many insect pheromones:

Branched Carbon Chain: The methyl groups at positions 4 and 8 create a branched structure, a common feature in the pheromones of scale insects and mealybugs. researchgate.net

Unsaturated Bond: The double bond at the 3-position adds rigidity to the molecule and is a key structural element in many lepidopteran and coleopteran pheromones.

Chiral Center: The hydroxyl group at position 5 creates a stereocenter, meaning the molecule can exist as different enantiomers ((5R) or (5S)). The biological activity of pheromones is often exclusive to one specific enantiomer.

Functionality: The alcohol functional group is a common feature in insect pheromones, either as the primary active component or as a precursor to more active acetates or aldehydes.

The structural characterization of potential pheromones like this compound is essential for understanding their biological role and for potential applications in pest management, where synthetic pheromones can be used to monitor and disrupt mating in insect populations.

Future Research Directions and Emerging Areas in 4,8 Dimethyl 3 Nonen 5 Ol Chemistry

Unexplored Synthetic Routes and Green Chemistry Approaches

The pursuit of sustainable and efficient chemical synthesis is a paramount goal in modern chemistry. For 4,8-Dimethyl-3-nonen-5-ol, future research could pivot towards environmentally benign and atom-economical synthetic strategies.

Biocatalysis: One of the most promising green chemistry approaches is the use of enzymes as catalysts. nih.govtandfonline.comproquest.comnih.govresearchgate.net Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have demonstrated remarkable stereoselectivity in the synthesis of chiral alcohols from prochiral ketones. tandfonline.comproquest.com Future investigations could focus on identifying or engineering specific enzymes for the asymmetric reduction of a suitable ketone precursor to yield specific stereoisomers of this compound. This approach offers the benefits of mild reaction conditions, high enantiomeric excess, and a reduction in hazardous chemical waste. nih.gov

Flow Chemistry: The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. acs.orgseqens.combohrium.comamf.chresearchgate.net The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from this technology. acs.orgseqens.com Investigating the synthesis of this compound in a continuous flow reactor could lead to higher yields, improved purity, and a safer manufacturing process, particularly when handling reactive intermediates. amf.ch

Novel Catalytic Systems: Research into novel transition-metal catalysts could also open new synthetic pathways. For instance, nickel-catalyzed coupling reactions have been developed for the synthesis of allylic alcohols from simple and abundant starting materials. nih.gov Exploring similar catalytic systems for the construction of the this compound backbone could provide more direct and efficient synthetic routes. Furthermore, the principles of green chemistry encourage the use of water as a solvent and the development of recyclable catalyst systems, areas ripe for exploration in the synthesis of this compound. rsc.orgresearchgate.net

| Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis (e.g., using Ketoreductases) | High stereoselectivity, mild reaction conditions, reduced waste. nih.govtandfonline.com | Screening and engineering of enzymes for the specific synthesis of this compound stereoisomers. |

| Flow Chemistry | Enhanced safety, scalability, and process control; improved yield and purity. acs.orgseqens.combohrium.com | Development of a continuous flow process for the synthesis of this compound. |

| Novel Catalysis (e.g., Nickel-based) | High atom economy, use of abundant starting materials. nih.govpnas.org | Exploration of new transition-metal catalysts for the efficient construction of the carbon skeleton. |

Advanced Spectroscopic Techniques for Isomeric Discrimination

The presence of multiple stereocenters in this compound necessitates the use of advanced spectroscopic methods to differentiate between its various stereoisomers. This is crucial for understanding its biological activity and for quality control in any potential application.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers powerful tools for this purpose. The use of chiral solvating agents (CSAs) is a well-established yet continually evolving technique for resolving the signals of enantiomers and diastereomers in NMR spectra. nih.govacs.orgresearchgate.netnih.govacs.org These agents form transient, diastereomeric complexes with the analyte, leading to distinct chemical shifts for the different stereoisomers. Future research could involve the screening of a library of CSAs to find the most effective one for baseline resolution of the NMR signals of this compound's isomers.

Beyond standard NMR, advanced techniques such as Vibrational Circular Dichroism (VCD) could be employed. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint for each enantiomer. This technique, coupled with quantum chemical calculations, can be a powerful tool for the absolute configuration determination of chiral molecules like this compound.

In-depth Computational Studies of Reaction Dynamics and Solvent Effects

Computational chemistry provides an invaluable lens through which to study chemical reactions at a molecular level, offering insights that are often difficult to obtain experimentally. csmres.co.uk For this compound, computational studies can be instrumental in optimizing synthetic routes and understanding its chemical behavior.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential synthetic reactions, such as the aldol (B89426) condensation or Grignard reactions, that could be used to form the carbon backbone of the molecule. mdpi.comresearchgate.netsid.irrsc.orgnih.gov By modeling the transition states and intermediates, researchers can predict the stereochemical outcome of a reaction and identify potential side reactions. researchgate.net This information can guide the choice of reagents and reaction conditions to favor the desired isomer.

Molecular Dynamics (MD) simulations offer a powerful approach to understanding the role of the solvent in chemical reactions. easychair.orgresearchgate.netrsc.org Solvent molecules can significantly influence reaction rates and selectivity through specific interactions with the reactants and transition states. acs.orgacs.org MD simulations can model these interactions explicitly, providing a dynamic picture of the solvation shell around the reacting species. Such studies could reveal the optimal solvent system for the synthesis of this compound, potentially leading to increased yields and stereoselectivity. Furthermore, the application of machine learning algorithms to predict stereoselectivity based on computational data is an emerging field that could accelerate the discovery of optimal reaction conditions. bohrium.comresearchgate.netarxiv.org

| Computational Method | Area of Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies. mdpi.comresearchgate.netsid.ir | Prediction of stereochemical outcomes, identification of transition states and intermediates. researchgate.net |

| Molecular Dynamics (MD) Simulations | Solvent effects on reactions. easychair.orgresearchgate.netrsc.org | Understanding of solute-solvent interactions, optimization of solvent systems for synthesis. acs.orgacs.org |

| Machine Learning | Prediction of stereoselectivity. bohrium.comresearchgate.netarxiv.org | Accelerated discovery of optimal reaction conditions and catalysts. |

Elucidation of Novel Biogenetic Pathways and Enzymatic Mechanisms

The structural complexity of this compound suggests that it could be a natural product or a derivative thereof. Investigating its potential biogenetic origins could lead to the discovery of novel enzymatic pathways and provide a blueprint for its biotechnological production.

A plausible biosynthetic route could involve polyketide synthase (PKS) pathways. wikipedia.orgnih.govoup.com PKSs are large, modular enzymes that synthesize complex carbon chains from simple acyl-CoA precursors. oup.com By combining different catalytic domains, PKSs can generate a vast diversity of chemical structures, including those with branching patterns similar to that of this compound. Future research could involve genome mining of various organisms to identify PKS gene clusters that might be responsible for the synthesis of a similar backbone. Subsequent heterologous expression and characterization of these enzymes could confirm their role and provide a platform for the engineered biosynthesis of the target molecule. researchgate.net

Another potential avenue is the exploration of fatty acid metabolism . nih.gov Nature employs a variety of enzymes, such as fatty acid reductases, to produce long-chain alcohols. nih.govrsc.org It is conceivable that a modified fatty acid synthesis pathway, incorporating specific branching enzymes, could lead to the formation of the 4,8-dimethylnonanoyl precursor, which could then be reduced to the corresponding alcohol. Investigating the enzymology of organisms known to produce branched-chain lipids could uncover the key biocatalysts for such a pathway. frontiersin.org

Development of New Analytical Methods for Trace Detection in Complex Matrices

The ability to detect and quantify minute amounts of this compound in complex environmental or biological samples is essential for understanding its potential distribution, fate, and biological significance.

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and solvent-free technique for the analysis of volatile and semi-volatile organic compounds. nih.govscientific.netnih.govchromatographyonline.commdpi.com Future research should focus on optimizing an SPME-GC-MS method for the specific detection of this compound. This would involve selecting the most appropriate SPME fiber coating, optimizing extraction parameters (time and temperature), and developing a sensitive and selective MS detection method. nih.gov Such a method would be invaluable for a wide range of applications, from monitoring its presence in environmental samples to studying its potential role as a semiochemical.

The development of novel chemical sensors represents another exciting frontier. These devices could provide real-time, on-site detection of this compound, which would be particularly useful for applications such as air quality monitoring or process control. Research in this area would involve the design and synthesis of recognition elements that can selectively bind to the target molecule, coupled with a transducer that can convert this binding event into a measurable signal.

| Analytical Technique | Principle | Potential Applications |

|---|---|---|

| SPME-GC-MS | Solid-phase extraction of volatile/semi-volatile compounds followed by chromatographic separation and mass spectrometric detection. nih.govscientific.netnih.gov | Environmental monitoring, food and flavor analysis, biological sample analysis. mdpi.com |

| Chemical Sensors | Selective binding of the analyte to a recognition element, generating a measurable signal. | Real-time air quality monitoring, industrial process control. |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4,8-Dimethyl-3-nonen-5-ol in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation by referencing GHS classifications for structurally similar alcohols, such as acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) . Implement engineering controls (e.g., fume hoods), wear nitrile gloves and safety goggles, and avoid dust formation during weighing. Emergency protocols should include rinsing exposed skin/eyes with water and using alcohol-resistant fire suppressants (e.g., CO₂ for combustion) .

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous methods for tertiary alcohols suggest:

- Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce ketone intermediates.

- Grignard reactions : Optimize alkyl magnesium bromide addition to carbonyl precursors in anhydrous THF at 0–5°C .

- Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:1 ratio) and confirm purity via HPLC (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

- Methodological Answer : Address discrepancies through:

- Cross-validation : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and compare results with published data.

- Analytical consistency : Use calibrated instruments (e.g., NMR at 500 MHz, HRMS with <2 ppm error) to minimize measurement variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to assess whether observed differences arise from methodological biases or intrinsic compound variability .

Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Combine:

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 0.8–1.2 ppm), hydroxyl protons (δ 1.5–2.5 ppm), and olefinic carbons (δ 120–130 ppm) .

- IR spectroscopy : Identify O-H stretches (~3400 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₁H₂₂O) with <5 ppm mass accuracy .

Q. How should experimental designs be structured to investigate the stability of this compound under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies using:

- Thermal stress : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via GC-MS .

- Photolytic exposure : Use UV chambers (λ = 254 nm) to assess isomerization or oxidation byproducts .

- Humidity control : Store samples at 75% relative humidity to evaluate hydrolytic stability, particularly at the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.